

# IUPAC name for tert-Amyl hydroperoxide

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## Compound of Interest

Compound Name: *tert-Amyl hydroperoxide*

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An In-Depth Technical Guide to 2-hydroperoxy-2-methylbutane (**tert-Amyl hydroperoxide**)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Amyl hydroperoxide** (TAHP), focusing on its chemical properties, synthesis, applications in research and industry, and critical safety information. The information is presented to support its use in laboratory and development settings.

## Chemical Identity and Properties

**tert-Amyl hydroperoxide**, systematically named 2-hydroperoxy-2-methylbutane according to IUPAC nomenclature, is an organic peroxide widely utilized as a radical initiator and an oxidizing agent in organic synthesis.<sup>[1][2]</sup>

Synonyms: tert-Pentyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, t-Amyl hydroperoxide, TAHP.<sup>[3][4]</sup> CAS Number: 3425-61-4<sup>[3][4]</sup> Molecular Formula: C<sub>5</sub>H<sub>12</sub>O<sub>2</sub><sup>[3][4][5]</sup>

## Physicochemical Data

The quantitative properties of 2-hydroperoxy-2-methylbutane are summarized in the table below for easy reference.

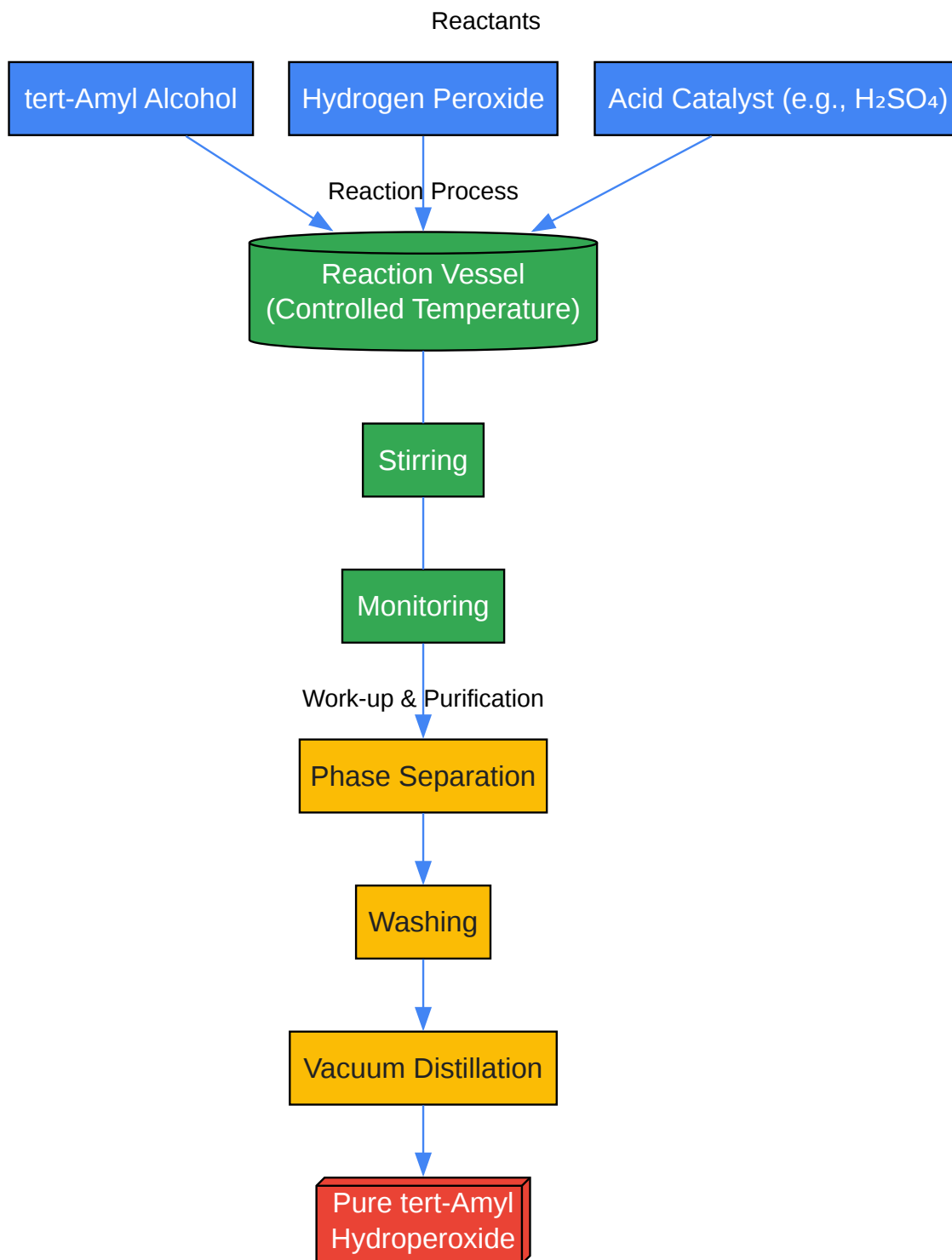
Property	Value	Source(s)
Molecular Weight	104.15 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Characteristic, aromatic	[3]
Density	0.905 g/cm <sup>3</sup>	[5][6]
Melting Point	-70 °C	[5]
Boiling Point	135.3 - 144.6 °C (rough estimate)	[5][6]
Flash Point	41 °C	[5]
Water Solubility	Limited (63.25 g/L)	[3][5]
Solubility	Soluble in organic solvents	[3]
pKa	12.71 ± 0.50	[5]

## Synthesis of 2-hydroperoxy-2-methylbutane

The primary synthesis route for 2-hydroperoxy-2-methylbutane involves the acid-catalyzed reaction of tert-amyl alcohol (2-methyl-2-butanol) with hydrogen peroxide.

## Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **tert-Amyl hydroperoxide**.



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Caption: General workflow for the synthesis of **tert-Amyl hydroperoxide**.

## Experimental Protocol: Synthesis from tert-Amyl Alcohol

This protocol is a generalized procedure based on common industrial synthesis methods.<sup>[4]</sup>

- **Reaction Setup:** Charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel with tert-amyl alcohol.
- **Catalyst Introduction:** Add an acid catalyst, such as phosphotungstic acid or sulfuric acid, to the reactor. The molar ratio of tert-amyl alcohol to catalyst is critical and should be optimized.
- **Addition of Oxidant:** Begin agitation and control the reactor temperature, typically between 30-85 °C.<sup>[4]</sup> Slowly add a concentrated solution of hydrogen peroxide (e.g., 50-70%) to the mixture via the addition funnel. The addition rate should be controlled to manage the exothermic reaction.
- **Reaction:** After the addition is complete, maintain the reaction mixture at the set temperature with continuous stirring for a period of 2-5 hours to ensure complete conversion.<sup>[4]</sup>
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic phase containing the crude **tert-amyl hydroperoxide** will separate from the aqueous phase.
- **Purification:** Wash the organic layer with water and then with a dilute sodium sulfite solution to neutralize any remaining acid and unreacted peroxide. The final product can be purified by vacuum distillation, though this must be done with extreme caution due to the thermal instability of the peroxide.

## Applications in Organic Synthesis

**tert-Amyl hydroperoxide** is a versatile reagent with two primary applications: as a free-radical initiator and as an oxidizing agent.

### Radical Initiator for Polymerization

TAHP is widely used to initiate the polymerization of monomers like styrene, acrylates, and methacrylates.<sup>[7]</sup> Thermal decomposition of the peroxide O-O bond generates reactive radicals

that propagate the polymerization chain reaction.

## Experimental Protocol: Free-Radical Polymerization of Styrene

This protocol provides a general methodology for the bulk polymerization of styrene using TAHP as the initiator.

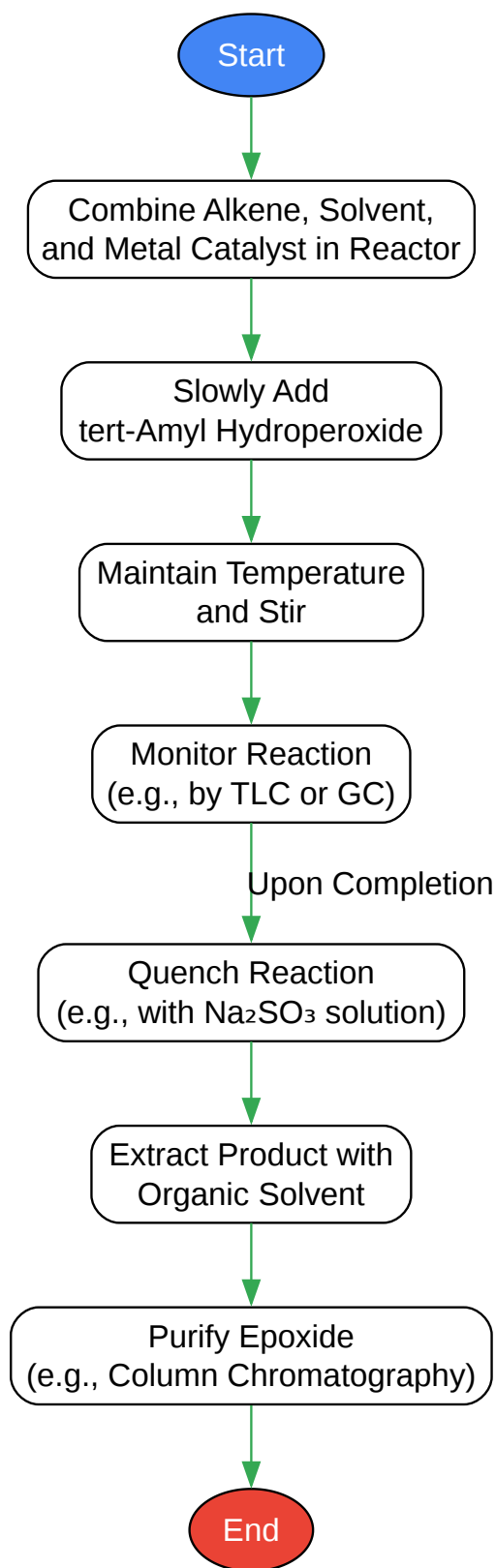
- **Monomer Preparation:** Purify styrene monomer by washing with an aqueous NaOH solution to remove inhibitors, followed by washing with deionized water. Dry the monomer over a suitable drying agent (e.g., anhydrous  $\text{MgSO}_4$ ) and then distill under reduced pressure.
- **Reaction Setup:** In a polymerization tube or flask equipped with a magnetic stirrer and a nitrogen inlet, add the purified styrene monomer.
- **Initiator Addition:** Add a specific amount of **tert-amyl hydroperoxide** (typically 0.1-2% by weight of the monomer) to the styrene.
- **Degassing:** Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
- **Polymerization:** Seal the vessel and immerse it in a constant-temperature oil bath, typically between 100-120 °C.[3] The reaction time can range from a few hours to a full day, depending on the desired molecular weight and conversion.
- **Termination and Isolation:** Terminate the reaction by cooling the vessel rapidly in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene) and precipitate the polystyrene by pouring the solution into a non-solvent like methanol.
- **Drying:** Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

## Oxidizing Agent

The hydroperoxide functional group makes TAHP an effective oxygen source for various oxidative transformations, including the epoxidation of alkenes and hydroxylation reactions.[8]  
[9] These reactions are often catalyzed by transition metals.

## Workflow for Alkene Epoxidation

The diagram below outlines the key steps in a metal-catalyzed epoxidation of an alkene using **tert-Amyl hydroperoxide**.



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Caption: Experimental workflow for alkene epoxidation using TAHP.

## Safety and Handling

**tert-Amyl hydroperoxide** is a hazardous substance that requires strict safety protocols. It is a flammable, corrosive, and toxic organic peroxide.[\[4\]](#)[\[10\]](#)

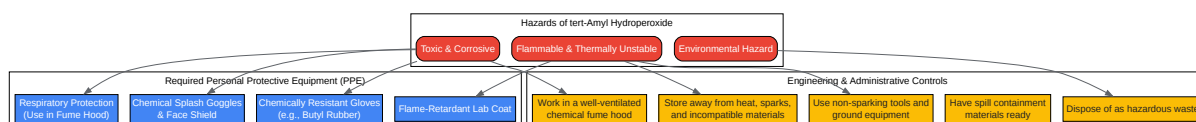
### GHS Hazard Summary

Pictogram	GHS Hazard Class	Hazard Statement(s)
Flame	Flammable liquids (Category 3)	H226: Flammable liquid and vapor <a href="#">[4]</a> <a href="#">[10]</a>
Flame over circle	Organic peroxides (Type E/F)	H242: Heating may cause a fire <a href="#">[4]</a> <a href="#">[10]</a>
Skull and Crossbones	Acute toxicity, Dermal (Category 3)Acute toxicity, Inhalation (Category 3)	H311: Toxic in contact with skin <a href="#">[4]</a> <a href="#">[10]</a> H331: Toxic if inhaled <a href="#">[10]</a>
Exclamation Mark	Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed <a href="#">[4]</a> <a href="#">[10]</a>
Corrosion	Skin corrosion (Sub-category 1B)Serious eye damage (Category 1)	H314: Causes severe skin burns and eye damage <a href="#">[4]</a> <a href="#">[10]</a>
Health Hazard	Germ cell mutagenicity (Category 2)	H341: Suspected of causing genetic defects <a href="#">[10]</a>
Environment	Hazardous to the aquatic environment, long-term hazard (Category 2)	H411: Toxic to aquatic life with long lasting effects <a href="#">[10]</a>

## Safe Handling and Personal Protective Equipment (PPE)

The following diagram illustrates the relationship between the hazards of TAHP and the required safety measures.





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Caption: Relationship between TAHP hazards and required safety controls.

Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[11] Keep in the original container, tightly closed, and store separately from incompatible materials such as reducing agents, acids, and bases.[11] Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Do not dispose of into the environment.[10]

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